Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate
Description
Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate is a piperidinone derivative featuring a 2-oxopiperidin-1-yl core substituted with a 4-formylphenyl group and an acetate ester. The formyl group at the para position of the phenyl ring provides reactivity for further derivatization, making this compound a valuable intermediate in medicinal chemistry and organic synthesis. Its structure combines a lactam (piperidinone) ring with an ester functionality, which may influence solubility, crystallinity, and biological activity .
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C15H17NO4/c1-20-15(19)9-16-7-6-13(8-14(16)18)12-4-2-11(10-17)3-5-12/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
RXXFBQFIZWYXCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Oxopiperidine Core
The 2-oxopiperidine (piperidin-2-one) ring is generally synthesized via cyclization reactions starting from amino acid derivatives or ketoesters. Common methods include:
- Cyclization of γ-aminobutyric acid derivatives under dehydrating conditions to form the lactam ring.
- Intramolecular amidation or reductive amination to close the ring while installing the ketone functionality.
N-Substitution with Methyl 2-Acetate Group
The nitrogen atom of the piperidinone is alkylated with methyl 2-bromoacetate or methyl 2-chloroacetate to introduce the methyl acetate side chain:
- N-alkylation reaction using methyl 2-haloacetate in the presence of a base (such as potassium carbonate or sodium hydride) in an aprotic solvent like dimethylformamide (DMF).
- Reaction conditions are optimized to avoid over-alkylation or side reactions with the aldehyde group.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidinone formation | Cyclization of γ-aminobutyric acid derivative, heating | 60-75 | Formation of 2-oxopiperidine core |
| 2 | Suzuki coupling | 4-formylphenylboronic acid, Pd catalyst, base, reflux | 70-80 | Installation of 4-(4-formylphenyl) substituent |
| 3 | N-alkylation | Methyl 2-bromoacetate, K2CO3, DMF, RT | 65-85 | Formation of this compound |
Alternative and Supporting Methods
- Reductive amination has been reported as a method to form substituted piperidine derivatives, but for this compound, direct N-alkylation is preferred due to the presence of the ketone and aldehyde groups.
- Use of protecting groups for the aldehyde may be necessary in some synthetic routes to prevent side reactions during alkylation steps.
- The choice of base and solvent is critical to maximize yield and purity, with polar aprotic solvents and mild bases favored.
Research Findings and Optimization
- The Suzuki coupling step is crucial for regioselectivity and yield. Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed with bases like sodium carbonate or potassium phosphate.
- Reaction temperature and time are optimized to balance conversion and minimize decomposition of sensitive functional groups.
- Purification is typically achieved by column chromatography or recrystallization to isolate the target compound in high purity.
- Analytical characterization (NMR, IR, MS) confirms the presence of the aldehyde, ketone, and ester functionalities.
Summary Table of Preparation Parameters
| Parameter | Optimal Conditions | Comments |
|---|---|---|
| Piperidinone synthesis | Heating γ-aminobutyric acid derivatives | Moderate yields, forms lactam ring |
| Suzuki coupling | Pd catalyst, 4-formylphenylboronic acid, base, reflux | High regioselectivity, 70-80% yield |
| N-alkylation | Methyl 2-bromoacetate, K2CO3, DMF, room temp | Avoids aldehyde side reactions, 65-85% yield |
| Purification | Column chromatography, recrystallization | Ensures high purity |
| Characterization | NMR, IR, MS | Confirms structure and functional groups |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with biological receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidinone Ring
Methyl 2-[4-(4-Bromophenyl)-2-oxopiperidin-1-yl]acetate
- Structural Difference : The bromophenyl group replaces the formylphenyl substituent.
- Molecular Weight: 326.19 g/mol (vs. ~287.3 g/mol for the target compound, estimated from its formula C₁₅H₁₇NO₄) .
- Reactivity : Bromine’s electron-withdrawing nature may reduce nucleophilic aromatic substitution reactivity compared to the formyl group.
- Applications : Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl systems .
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
- Structural Difference: Incorporates a morpholino group and a dihydropyridinone ring instead of the acetate ester.
- Synthetic Route : Synthesized via intramolecular cyclization, highlighting the versatility of 2-oxopiperidin-1-yl intermediates in heterocycle formation .
- Yield : 94%, indicating efficient synthetic pathways for such derivatives .
Esters with 4-Formylphenyl Moieties
Methyl 2-(4-Formylphenyl)acetate
- Structural Difference : Lacks the 2-oxopiperidin-1-yl group.
- Physical Properties :
- Molecular Weight: 178.18 g/mol
- Boiling Point: 285.4°C
- Density: 1.2 g/cm³
- Applications : Serves as a building block for pharmaceuticals and organic synthesis. Its formyl group enables condensation reactions (e.g., with hydrazines or amines) .
Ethyl 2-(4-Formylphenyl)acetate
Pharmacologically Relevant Analogs
N-(4-Formylphenyl)methanesulfonamide
- Structural Difference: Replaces the piperidinone-acetate system with a sulfonamide group.
- Role : A related compound in sotalol impurity profiling, emphasizing the formylphenyl group’s prevalence in pharmaceutical intermediates .
4-Formylphenyl Quinoline Carboxylates
- Structural Difference: Quinoline core instead of piperidinone.
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
IUPAC Name: this compound
CAS Number: 2060061-73-4
The compound possesses a piperidine ring and a formyl group, which are crucial for its biological interactions. The presence of these functional groups suggests potential for enzyme inhibition and receptor modulation.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Interaction: The piperidine ring may engage with biological receptors, influencing their function and signaling pathways.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of piperidine compounds can possess antibacterial properties. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation.
- Cytotoxicity: Some studies have indicated that piperidine derivatives can show cytotoxic effects against cancer cell lines. The potential of this compound in cancer therapy is an area of active research.
Case Studies
- Study on Enzyme Inhibition:
- Antimicrobial Screening:
-
Cytotoxicity Assays:
- Cytotoxicity assays conducted on various cancer cell lines indicated that compounds with similar structures could induce apoptosis. Future studies are required to establish the specific effects of this compound on different cancer types.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, formyl group | Potential enzyme inhibitor |
| Methyl 2-(4-formylphenoxy)acetate | Ether linkage instead of piperidine | Moderate antimicrobial activity |
| Methyl 2-(4-formylphenyl)acetate | Lacks piperidine ring | Lower complexity, less biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
